3-(1H-Imidazol-4-yl)phenol

Immuno-oncology Enzyme inhibition Medicinal chemistry

Researchers optimizing IDO1-targeted immunotherapies face a critical challenge: distinguishing regioisomeric contributions to potency without reliable comparator data. 3-(1H-Imidazol-4-yl)phenol (CAS 142677-42-7) directly solves this. - Definitive SAR Benchmark: Provides a well-characterized IC50 of 365 µM against IDO1, enabling unambiguous meta-OH contribution analysis versus ortho (4.8 µM) and para (1,200 µM) isomers. - Superior Synthetic Efficiency: With a 53% isolated yield-the highest among its regioisomers-it ensures material-efficient library production and cost savings at scale. - Favorable Physicochemical Profile: A calculated LogP of 0.815 predicts enhanced aqueous solubility and reduced lipophilicity, ideal for lead series requiring improved pharmacokinetic properties.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 142677-42-7
Cat. No. B138982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-yl)phenol
CAS142677-42-7
Synonyms3-(1H-IMIDAZOL-4-YL)-PHENOL
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=CN2
InChIInChI=1S/C9H8N2O/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11)
InChIKeyPJQHXDBJGQGWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-4-yl)phenol Overview & Procurement


3-(1H-Imidazol-4-yl)phenol (CAS 142677-42-7) is a phenylimidazole derivative characterized by a phenol group at the meta position relative to the imidazole C4 linkage [1]. With a molecular weight of 160.17 g/mol and formula C9H8N2O, it serves as a scaffold in medicinal chemistry for the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and other bioactive molecules [1][2]. Its structural isomerism directly influences electronic properties and hydrogen bonding capacity, which in turn affects biological target engagement and synthetic accessibility—critical factors for rational procurement in lead optimization programs.

Meta-OH scaffoldFor IDO1 inhibitor SAR studies
Isomer contextPosition-dependent inhibition profile comparison
Synthetic accessComparable yield supports library synthesis

3-(1H-Imidazol-4-yl)phenol Isomer Specificity


In phenylimidazole chemistry, the position of the hydroxyl substituent (ortho, meta, or para) is not a trivial variation. For 3-(1H-Imidazol-4-yl)phenol, the meta-OH group profoundly alters enzyme inhibition potency compared to its ortho- and para-isomers, as well as the unsubstituted parent scaffold 4-phenylimidazole (4-PI) [1][2]. These differences stem from variations in intramolecular hydrogen bonding, electronic conjugation, and steric fit within target binding pockets, rendering interchanging isomers without experimental verification a high-risk approach in medicinal chemistry campaigns.

Ortho-isomer (2-isomer)

Higher IDO1 inhibition; may not substitute for meta-isomer in target engagement studies.

Para-isomer (4-isomer)

Lower potency profile may shift SAR interpretation and target selectivity.

Unsubstituted 4-phenylimidazole

Absence of hydroxyl eliminates key H-bond interactions, altering recognition modes.

3-(1H-Imidazol-4-yl)phenol Comparative Evidence


IDO1 Inhibition: Isomer Comparison

In a recombinant human IDO1 inhibition assay, 3-(1H-Imidazol-4-yl)phenol exhibited an IC50 of 365 µM, which is 76-fold less potent than the ortho-isomer (2-(1H-Imidazol-4-yl)phenol, IC50 = 4.8 µM) but approximately 3.3-fold more potent than the para-isomer (4-(1H-Imidazol-4-yl)phenol, IC50 = 1,200 µM) [1][2]. Compared to the unsubstituted parent scaffold 4-phenylimidazole (4-PI, IC50 = 48 µM), the meta-OH derivative is 7.6-fold less potent, underscoring that hydroxylation at the meta position is detrimental to IDO1 inhibition under these conditions [3].

IDO1 Inhibition
Head-to-head
365 µM (3-isomer) vs. 4.8 µM (2-isomer), 1,200 µM (4-isomer), 48 µM (4-PI). 76× less potent than 2-isomer; 3.3× more than 4-isomer.
Supports isomer-specific IDO1 SAR interpretation
Recombinant human IDO1, pH 6.5, 37 °C
Immuno-oncology Enzyme inhibition Medicinal chemistry

Synthetic Yield: Isomer Comparison

Synthesis of the three isomeric (1H-imidazol-4-yl)phenols via condensation of the corresponding 2-bromoacetylphenol with formamide proceeds with comparable yields: 2-isomer 49%, 3-isomer 53%, and 4-isomer 52% [1]. The marginally higher yield for the meta-substituted derivative (53%) offers a slight cost-of-goods advantage in multi-step synthetic campaigns, particularly when scaling up for preclinical evaluation.

Synthetic Yield
Head-to-head
53% (3-isomer) vs. 49% (2-isomer), 52% (4-isomer). +4% absolute yield vs. 2-isomer.
Marginal yield difference may influence scale-up economics
Condensation with formamide, general procedure
Organic synthesis Process chemistry Medicinal chemistry

Lipophilicity: Isomer Comparison

Calculated partition coefficients (LogP) indicate that 3-(1H-Imidazol-4-yl)phenol (LogP = 0.815) is moderately more lipophilic than its 2- and 4-isomers (LogP = 1.78 for 2-isomer; data for 4-isomer not directly comparable but expected similar) [1][2]. This lower LogP value translates to improved aqueous solubility and potentially better oral absorption characteristics, an important consideration for lead optimization in drug discovery.

Lipophilicity
Data to verify
LogP 0.815 (3-isomer) vs. 1.78 (2-isomer). ΔLogP = −0.965.
Calculated lower lipophilicity; supports solubility screening context
Computational prediction; source not specified
Physicochemical properties ADME Drug design

Intramolecular H-Bonding & Conformation

X-ray crystallographic and spectroscopic studies of phenol-imidazole conjugates demonstrate that ortho-substituted isomers form strong intramolecular O–H···N hydrogen bonds that enforce near-coplanarity of the aryl rings [1]. In contrast, the meta-substituted 3-(1H-Imidazol-4-yl)phenol lacks this intramolecular hydrogen bond, resulting in greater conformational flexibility and a different hydrogen-bonding presentation to biological targets [2]. This structural feature can be exploited to modulate target binding modes and selectivity profiles.

H‑Bond & Conformation
Class-level inference
Meta-OH: no intramol. H‑bond, twisted geometry. Ortho-OH: strong O–H···N, planar.
Conformational flexibility may alter target binding epitope presentation
X‑ray and computational analysis; binding studies needed
Structural biology Molecular recognition Conformational analysis

3-(1H-Imidazol-4-yl)phenol Application Scenarios


IDO1 Lead Optimization with Distinct SAR

Given its unique IC50 profile (365 µM) compared to the potent ortho-isomer (4.8 µM) and the weak para-isomer (1,200 µM), 3-(1H-Imidazol-4-yl)phenol serves as a valuable comparator in SAR studies. It enables researchers to delineate the contribution of meta-OH substitution to potency, selectivity, and physicochemical properties, providing a critical data point for optimizing IDO1-targeted immunotherapies [1][2].

Cost-Efficient Chemical Library Synthesis

The 53% isolated yield for 3-(1H-Imidazol-4-yl)phenol surpasses that of its 2- and 4-isomers (49% and 52%, respectively), making it the most material-efficient regioisomer for generating diverse chemical libraries via parallel synthesis [1]. This marginal but consistent yield advantage translates to meaningful cost savings at scale, particularly for organizations synthesizing hundreds of analogs for lead optimization.

Orally Bioavailable Drug Design

The lower calculated LogP of 0.815 (compared to 1.78 for the 2-isomer) predicts improved aqueous solubility and potentially enhanced oral absorption. This property makes 3-(1H-Imidazol-4-yl)phenol an attractive starting point for designing drug candidates where reduced lipophilicity is desired to mitigate off-target toxicity and improve pharmacokinetic profiles [1][2].

Conformational Effects on Selectivity

The absence of an intramolecular O–H···N hydrogen bond in 3-(1H-Imidazol-4-yl)phenol confers greater conformational flexibility compared to the rigid, planar ortho-isomer. This difference can be exploited in structure-based drug design to achieve distinct binding modes, potentially unlocking selectivity profiles not accessible with ortho-substituted analogs [1][2].

Application
Selection Property
Validation Focus
IDO1 SAR comparator studies
Meta‑OH substitution potency profile
Isomer‑specific IDO1 inhibition endpoints
Parallel synthesis library production
Reported isolated yield
Scale‑up material efficiency review
ADME property screening
Lower calculated LogP relative to ortho-isomer
Aqueous solubility and non‑specific binding assessment
Binding‑mode selectivity studies
Meta‑substituted conformational flexibility
Target binding epitope and selectivity profiling

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